molecular formula C16H12ClN3O2S B5808632 1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5808632
M. Wt: 345.8 g/mol
InChI Key: CRIVBUAUNIRSSO-LCYFTJDESA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the preparation of 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, where 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde are reacted in ethanol in the presence of pyridine (Asiri & Khan, 2010). This procedure may offer insights into similar methodologies for synthesizing the compound of interest.

Molecular Structure Analysis

The structure of related compounds is typically confirmed by various analytical techniques such as elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. For example, similar analytical techniques were used to determine the structure of newly synthesized thiazolo[3,2-a]pyrimidines (Kulakov et al., 2009). These methods can be applied to analyze the molecular structure of 1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Chemical Reactions and Properties

Related compounds exhibit a range of chemical reactions, primarily cyclocondensation and reactions with different aldehydes to form new heterocyclic compounds, as seen in the synthesis of tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives (Akbari et al., 2008). These reactions indicate the chemical versatility and reactivity of the pyrimidine backbone, which can be relevant to the compound .

Physical Properties Analysis

The physical properties of compounds in this class can be deduced from their crystallographic analysis, as observed in the structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate (Yang, 2009). Such data provide insight into the molecular conformation, crystal packing, and intermolecular interactions.

Chemical Properties Analysis

The chemical properties can be inferred from the behavior of similar compounds under various conditions, such as the reactivity towards different reagents, the stability under different temperatures, and the solubility in various solvents. For example, the cycloaddition reactions and the characterization of related pyrimidinedione derivatives provide insight into their reactive sites and stability (Noguchi et al., 1990).

properties

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-19-8-2-3-12(19)9-13-14(21)18-16(23)20(15(13)22)11-6-4-10(17)5-7-11/h2-9H,1H3,(H,18,21,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIVBUAUNIRSSO-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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